(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole
Description
(3aR,6aR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole (CAS No. 1417789-32-2) is a bicyclic pyrrolidine derivative with a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. This compound features a hexahydropyrrolo[3,4-b]pyrrole core substituted with a methyl group at the 1-position and an ethoxycarbonyl moiety at the 5-position. Its stereochemistry is defined by the (3aR,6aR) configuration, which influences its physicochemical properties and biological interactions.
Safety guidelines emphasize handling precautions due to hazards including flammability, skin/eye irritation, and aquatic toxicity .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-3-14-10(13)12-6-8-4-5-11(2)9(8)7-12/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
CLJCFUFTHUZDSW-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN([C@H]2C1)C |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)C |
Origin of Product |
United States |
Preparation Methods
Alternative Pathway via Reductive Amination
A modified approach employs reductive amination to construct the bicyclic system:
Intermediate Preparation :
- Synthesize (3aR,6aR)-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole via Pd/C-catalyzed hydrogenation of a pyridine precursor.
Methylation :
- Use methyl triflate in dichloromethane with 2,6-lutidine as a base to selectively methylate the less hindered nitrogen.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | −20°C to 0°C |
| Reaction Time | 12 hr |
| Isolated Yield | 58% |
This method improves stereocontrol but requires chiral resolution via preparative HPLC (Chiralpak IA column, hexane:IPA 90:10).
Critical Reaction Parameters and Troubleshooting
Solvent Effects on Cyclopropanation
Data from the patent route highlights solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 82 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 23 |
Polar aprotic solvents stabilize the sulfoxonium ylide intermediate, enhancing cyclopropanation efficiency.
Temperature Profile in Ring Expansion
Optimizing the ring expansion step (Step 2) reveals:
- Below 70°C: Incomplete reaction (≤15% conversion).
- 82°C (reflux): 44% yield.
- Above 90°C: Decomposition observed (TGA onset: 92°C).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.45–3.32 (m, 2H, H-3a, H-6a)
- δ 2.89 (s, 3H, N-CH₃)
- δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
HRMS (ESI+) :
Chiral Purity Assessment
Chiral HPLC analysis (Daicel CHIRALPAK IC-3, 4.6 × 250 mm):
- Mobile Phase: Hexane:Ethanol (85:15)
- Flow Rate: 1.0 mL/min
- Retention Times: 8.7 min (3aR,6aR), 10.2 min (3aS,6aS)
- Enantiomeric Excess: 98.5%
Industrial-Scale Challenges and Mitigation
5.1. Byproduct Formation
- Major Byproduct : N,N’-dimethylated analog (3–7% yield). Mitigated by using methyl iodide instead of dimethyl sulfate.
5.2. Crystallization Issues
- The free base tends to oil out. Salt formation with oxalic acid in ethanol/water (1:3) yields a crystalline hemioxalate (mp 127–129°C).
Biological Activity
The compound (3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1235343-80-2
The compound features a hexahydropyrrolo structure with an ethoxycarbonyl group, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of pyrrole derivatives on human cancer cell lines (A549 and HeLa). The results indicated that specific substitutions at positions 3 and 7 of the pyrrole ring significantly enhanced cytotoxicity. The compound demonstrated an IC value of approximately 0.84 μM, indicating potent activity against tubulin assembly, a critical target in cancer therapy .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against bacterial strains.
The mechanism of action for antimicrobial activity often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. Studies suggest that the presence of nitrogen heterocycles in compounds like this compound enhances their interaction with bacterial targets, leading to increased efficacy against resistant strains .
Enzyme Inhibition
Pyrrole derivatives have been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance.
Enzymatic Assays
Inhibitory assays against kinases such as EGFR and AURKA showed promising results, with some derivatives exhibiting nanomolar inhibition levels. This suggests a potential role for this compound in targeted cancer therapies .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Key Observations :
- The hexahydropyrrolopyrrole backbone is shared between both compounds, but the substituents differ significantly.
- The molecular weight disparity (198.26 vs. 226.68 g/mol) reflects the sulfur and pyrazole components in the latter, which may influence bioavailability and synthetic complexity .
Q & A
Q. What are the key synthetic strategies for constructing the bicyclic pyrrolo[3,4-b]pyrrole core in this compound?
The synthesis typically involves stereocontrolled cyclization and functionalization steps. For example:
- Core Formation : Use of tert-butyl carbamate-protected intermediates to stabilize the bicyclic structure during synthesis (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in ).
- Ethoxycarbonyl Introduction : Esterification via coupling reagents (e.g., DCC/DMAP) or nucleophilic substitution on activated carbonyl groups.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to enforce the (3aR,6aR) configuration, as seen in tyrosine kinase inhibitor syntheses ( ).
Q. How is the stereochemistry of the bicyclic system confirmed experimentally?
- X-ray Crystallography : Resolves absolute configuration (e.g., analogs in ).
- 2D NMR (NOESY, COSY) : Correlates spatial proximity of protons to validate chair-like conformations in the hexahydropyrrolo[3,4-b]pyrrole system.
- Optical Rotation/Chiral HPLC : Compares experimental data with literature values for related compounds ( ).
Q. What purification techniques are effective for isolating this compound?
- Chromatography : Reverse-phase HPLC or flash chromatography with gradients (e.g., acetonitrile/water) for polar derivatives.
- Crystallization : Use of ethanol/water mixtures to exploit solubility differences, as applied in pyrrolidine-based intermediates ( ).
- Distillation : For volatile byproducts in early synthetic steps ( ).
Q. How is the ethoxycarbonyl group characterized spectroscopically?
- IR Spectroscopy : C=O stretch at ~1700–1750 cm⁻¹.
- ¹³C NMR : A carbonyl signal at ~160–170 ppm and ethoxy signals at ~60–70 ppm (C-O) and ~14 ppm (CH₃).
- MS (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions (e.g., HRMS data in for ester analogs).
Q. What are common side reactions during synthesis, and how are they mitigated?
- Epimerization : Minimized by using mild, low-temperature conditions (e.g., <0°C for coupling steps).
- Ester Hydrolysis : Avoided by using anhydrous solvents and protecting groups (e.g., tert-butyl in ).
- Byproduct Formation : Controlled via stoichiometric precision and catalytic additives (e.g., Pd(PPh₃)₄ in Suzuki couplings; ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates ( ).
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for enantioselectivity.
- Kinetic Studies : In-line FTIR or LC-MS monitoring to identify rate-limiting steps (e.g., ’s photochemical methods).
Q. What computational tools predict the compound’s conformational stability and reactivity?
- DFT Calculations : Model transition states for cyclization (e.g., B3LYP/6-31G* level) to predict stereochemical outcomes.
- Molecular Dynamics : Simulate solvent effects on the bicyclic structure’s rigidity (supported by crystallography in ).
- Docking Studies : Explore interactions with biological targets (e.g., EGFR kinase in ).
Q. How can contradictory NMR data (e.g., split signals) be resolved?
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping) causing signal splitting.
- Deuterium Exchange : Differentiates NH protons in the pyrrolidine rings.
- High-Field Instruments (≥500 MHz) : Resolve overlapping signals (e.g., diastereotopic protons in ).
Q. What role does this compound play in drug discovery, particularly kinase inhibition?
- Scaffold for Inhibitors : The bicyclic system mimics ATP-binding motifs in kinases. For example, Xiliertinib ( ) uses a similar core to inhibit EGFR.
- Structure-Activity Relationship (SAR) : Modifying the ethoxycarbonyl group alters solubility and binding affinity (e.g., ’s analogs).
- Biological Assays : Enzymatic IC₅₀ measurements and cell-based viability tests validate target engagement.
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions with this compound?
- Steric Effects : Bulky substituents on the pyrrolidine nitrogen hinder coupling at adjacent positions (e.g., tert-butyl in ).
- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) activate specific sites for nucleophilic attack.
- Case Study : Suzuki-Miyaura coupling with arylboronic acids () requires Pd catalysts and optimized base conditions (e.g., K₂CO₃ in toluene/EtOH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
